molecular formula C11H11NO2 B8657447 2-(4-Phenyloxazol-5-yl)ethanol CAS No. 89150-00-5

2-(4-Phenyloxazol-5-yl)ethanol

Cat. No. B8657447
M. Wt: 189.21 g/mol
InChI Key: HUBNWLCTGNYTAJ-UHFFFAOYSA-N
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Patent
US04596816

Procedure details

2N Sodium hydroxide (40 ml) was added to a solution of 5-(2-formyloxyethyl)-4-phenyloxazole (12.9 g) in ethanol (40 ml). The mixture was stirred for 30 minutes, then diluted with water (80 ml) and extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off to give 10.0 g (97.3%) of 5-(2-hydroxyethyl)-4-phenyloxazole as an oil.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
5-(2-formyloxyethyl)-4-phenyloxazole
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][CH2:6][CH2:7][C:8]1[O:12][CH:11]=[N:10][C:9]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=O>C(O)C.O>[OH:5][CH2:6][CH2:7][C:8]1[O:12][CH:11]=[N:10][C:9]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
5-(2-formyloxyethyl)-4-phenyloxazole
Quantity
12.9 g
Type
reactant
Smiles
C(=O)OCCC1=C(N=CO1)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCCC1=C(N=CO1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 97.3%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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